molecular formula C12H30N2O3Si B1366336 N-(6-Aminohexyl)aminopropyltrimethoxysilane CAS No. 51895-58-0

N-(6-Aminohexyl)aminopropyltrimethoxysilane

Cat. No.: B1366336
CAS No.: 51895-58-0
M. Wt: 278.46 g/mol
InChI Key: AMVXVPUHCLLJRE-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)aminopropyltrimethoxysilane (CAS 51895-58-0) is a bifunctional organosilane coupling agent of molecular formula C12H30N2O3Si and a molecular weight of 278.47 . It features a trimethoxysilane group on one end and a primary amine group on the other, separated by a long, six-carbon alkyl spacer. This structure enables it to form stable covalent bridges between inorganic surfaces and organic polymers or bioreceptors, making it a critical tool for surface functionalization in advanced research and development . The primary research value of this compound lies in its ability to create a stable, amino-functionalized hybrid interface. The hydrolyzable trimethoxysilyl groups readily react with hydroxyl-rich inorganic surfaces—such as silica, glass, and metal oxides—to form robust siloxane bonds (Si-O-Si) . This process functionalizes the inorganic substrate, introducing a surface layer of primary amine groups. These amine groups are highly reactive, allowing for further covalent immobilization of biological receptors like antibodies, enzymes, and nucleic acids, or for enhanced interaction with organic polymer matrices . This mechanism is fundamental to improving interfacial adhesion, enhancing the mechanical strength of composites, and developing sensitive biosensing platforms . Its specific applications are diverse within materials science and biotechnology. It is employed to modify substrates such as silicon wafers and nanoparticles to create hydrolytically stable surfaces for biomolecule conjugation . In the development of reinforced plastics and mineral-filled composites, it significantly improves filler dispersion and moisture resistance by strengthening the bond between the inorganic filler and the organic resin . Furthermore, in diagnostics and biosensor fabrication, it serves as a key intermediate layer on oxide surfaces to immobilize bioreceptors, thereby improving the sensor's sensitivity, reproducibility, and limit of detection . This product is presented as a clear liquid with a typical purity of 95% (special specifications can be confirmed upon request) and has a density of approximately 1.11 g/cm³ . It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other form of human use.

Properties

IUPAC Name

N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N2O3Si/c1-15-18(16-2,17-3)12-8-11-14-10-7-5-4-6-9-13/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVXVPUHCLLJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCCCCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432924
Record name N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51895-58-0
Record name N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(6-Aminohexylamino)propyl]trimethoxysilane
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)aminopropyltrimethoxysilane can be synthesized through the reaction of 1,6-hexanediamine with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction typically involves the use of an organic solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then subjected to purification steps, including distillation and filtration, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(6-Aminohexyl)aminopropyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)aminopropyltrimethoxysilane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material. The amino groups can also interact with various substrates, facilitating the coupling and adhesion processes .

Comparison with Similar Compounds

N-Methylaminopropyltrimethoxysilane (MAP3)

  • Molecular formula: C₇H₁₉NO₃Si
  • Structure : Shorter methyl group (-CH₃) instead of the hexyl chain in AHAP3, resulting in a primary amine .
  • Key applications: Faster NO-release kinetics in antimicrobial nanoparticles .

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

  • Molecular formula : C₈H₂₁N₂O₃Si
  • Structure : Ethyl chain (two carbons) between amines, shorter than AHAP3’s hexyl spacer .
  • Key applications : Forms supramolecular networks with CO₂ but lacks the lamellar structure observed with AHAP3 .

3-Aminopropyltrimethoxysilane (APTMS)

  • Structure : Single primary amine with a three-carbon propyl chain.
  • Contrast : Lacks the secondary amine and extended carbon chain of AHAP3, limiting its capacity for dual functionalization.

Functional Performance

NO Release Kinetics

Compound NO Half-Life Biocidal Efficacy (Log Reduction) Cytotoxicity (L929 Fibroblasts)
AHAP3 ~18 min 99% (Gram-negative bacteria) 40% viability at 6 mg/mL
MAP3 ~6 min 99.999% (Gram-negative bacteria) Comparable to commercial antiseptics
  • AHAP3’s longer NO-release half-life correlates with reduced biocidal efficacy compared to MAP3. However, AHAP3’s slower release may enhance sustained antimicrobial activity in chronic wounds .

Toxicity Profile

  • AHAP3 : Primary amines contribute to cytotoxicity at high concentrations (6 mg/mL reduces fibroblast viability by 40%) . Converting amines to QA groups mitigates toxicity .
  • MAP3: Despite faster NO release, cytotoxicity toward mammalian cells remains significant, limiting clinical use without further modification .

Silica Nanoparticle Functionalization

  • AHAP3’s hexyl chain enables stable integration into silica matrices via co-condensation with tetraethylorthosilicate (TEOS), forming particles with uniform amine distribution .
  • MAP3’s shorter chain may reduce steric hindrance during synthesis but limits secondary functionalization .

Structural Outcomes

    Biological Activity

    N-(6-Aminohexyl)aminopropyltrimethoxysilane (AHAPS) is a multifunctional silane compound with significant biological activity. Its unique structure, which includes hydrolysable methoxy groups and amino functionalities, allows it to interact with various biomolecules, making it valuable in numerous scientific and medical applications. This article provides a comprehensive overview of the biological activity of AHAPS, highlighting its mechanisms of action, biochemical properties, cellular effects, and applications in research.

    1. Chemical Structure and Properties

    AHAPS is characterized by its chemical formula C_{12}H_{30N_2O_3Si and a molecular weight of 278.47 g/mol. It contains:

    • Primary amine : Enhances reactivity with biomolecules.
    • Secondary amine : Provides additional functional sites for interactions.
    • Trimethoxysilane groups : Facilitate surface modification and bonding to inorganic substrates.

    The compound has a boiling point of 160-165 °C at 0.15 mmHg and a density of 1.11 g/mL, indicating its stability under various conditions .

    Target Interactions

    AHAPS primarily interacts with biomolecules through grafting processes. The hydrolysable methoxy groups can undergo hydrolysis to form silanol groups, which can then condense to create siloxane bonds on surfaces. This process is crucial for modifying the surfaces of nanoparticles or other materials for enhanced reactivity and compatibility .

    Biochemical Pathways

    The compound's long-chain amino structure allows it to engage in various biochemical reactions, including:

    • Enzyme interactions : Modulating enzyme activity by binding to active sites or altering enzyme conformation.
    • Gene expression modulation : Influencing cellular signaling pathways that regulate gene expression .

    Reactivity

    AHAPS exhibits notable reactivity due to its dual functional groups, allowing it to act as a coupling agent between organic and inorganic materials. This property is particularly useful in:

    • Biosensor development : Facilitating the immobilization of enzymes and antibodies onto solid supports.
    • Drug delivery systems : Enhancing biocompatibility and reducing biofouling in biomedical applications .

    Stability

    The stability of AHAPS in aqueous environments is influenced by its hydrolytic sensitivity. Studies indicate that it reacts slowly with moisture, which affects its long-term efficacy in biological applications .

    Impact on Cell Behavior

    AHAPS influences various cell types through its interactions with cellular components, leading to changes in:

    • Cell signaling pathways : Alterations can result in modified cellular responses.
    • Metabolic processes : Changes in metabolism may affect cell viability and proliferation .

    Case Study: Antibacterial Properties

    Research has demonstrated that AHAPS-modified surfaces exhibit antibacterial activity against pathogens such as Candida albicans. The release of nitric oxide from AHAPS-modified xerogel surfaces has been shown to significantly inhibit the growth of these microorganisms .

    5. Applications in Scientific Research

    AHAPS has diverse applications across multiple fields:

    Application AreaDescription
    Chemistry Used as a coupling agent for enhancing adhesion between organic and inorganic materials.
    Biology Facilitates the immobilization of biomolecules for biosensors and diagnostics.
    Medicine Investigated for drug delivery systems and biomedical coatings to improve biocompatibility.
    Industry Applied in adhesives, sealants, and coatings to enhance mechanical properties .

    6. Conclusion

    This compound is a versatile compound with significant biological activity owing to its unique chemical structure and reactivity. Its ability to interact with various biomolecules makes it an essential tool in scientific research, particularly in biosensor development, drug delivery systems, and antimicrobial applications. Continued exploration of its properties may lead to innovative solutions in biomedicine and materials science.

    Q & A

    Q. Key Parameters :

    Latex Mask Diameter (nm)Resulting Pore Size (nm)Periodicity (nm)
    151 ± 456 ± 9155 ± 8

    Phase imaging via AFM distinguishes elastic properties and chemical uniformity of the rings .

    Advanced: What strategies mitigate cytotoxicity in AAPTMS-functionalized nanoparticles used for nitric oxide (NO) delivery?

    Methodological Answer:
    Cytotoxicity arises from primary amines and NO byproducts. Mitigation strategies include:

    • Quaternary Ammonium (QA) Functionalization : Convert primary amines in AAPTMS to trimethyl QA groups, reducing cationic charge and toxicity. QA-modified particles show 40% higher cell viability at 8 mg/mL compared to unmodified amines .
    • Sol-Gel Encapsulation : Integrate AAPTMS into silica matrices to immobilize cytotoxic NO metabolites (e.g., N-nitroso groups). This limits leaching but requires optimization to balance NO release rates and biocompatibility .

    Basic: What characterization techniques are critical for assessing the morphology and chemical uniformity of AAPTMS nanostructures?

    Methodological Answer:

    • Atomic Force Microscopy (AFM) :
      • Topography Imaging : Resolves height profiles (e.g., 5.7 nm z-scale for nanorings) .
      • Phase Imaging : Detects elastic response differences between AAPTMS rings (uniform composition) and surrounding matrix .
    • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms Si-O-Si (1100 cm⁻¹) and N-H (3300 cm⁻¹) bonding .
    • X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface amine density via N1s peaks .

    Advanced: How does the alkyl chain length in AAPTMS influence its grafting efficiency in supercritical CO₂ (scCO₂) environments, and what are the implications for antibacterial applications?

    Methodological Answer:
    AAPTMS’s 6-aminohexyl chain enhances scCO₂ solubility and reduces intramolecular catalysis of siloxane bonds, improving grafting efficiency on cellulose substrates. Key advantages:

    • Reduced Cyclic Intermediate Formation : Longer chains hinder five-membered cyclic intermediates that hydrolyze Si-O-C bonds .
    • Antibacterial Activity : Dual amino groups provide cationic surfaces that disrupt bacterial membranes. Grafted AAPTMS on cellulose reduces E. coli viability by >90% at 2 wt% loading .

    Basic: What are the key considerations when functionalizing silica nanoparticles with AAPTMS to ensure colloidal stability?

    Methodological Answer:

    • Centrifugation Speed : ≤3645g prevents nanoparticle aggregation during washing .
    • Drying Conditions : In vacuo drying avoids moisture-induced siloxane crosslinking .
    • Storage : Seal particles at room temperature in anhydrous environments to preserve amine reactivity .

    Advanced: How do variations in the Stöber synthesis parameters affect the size and functional group distribution of AAPTMS-modified nanoparticles?

    Methodological Answer:

    ParameterEffect on NanoparticlesOptimal Range
    AAPTMS:TMOS Ratio Higher AAPTMS increases amine density but reduces silica core stability.1:0.6 (v/v) for balanced functionality
    Ammonia Concentration Higher NH₃ accelerates hydrolysis, reducing particle size.9.8 mL in 59.16 mL ethanol
    Reaction Time Prolonged time (>2 h) causes Ostwald ripening and size polydispersity.2 h at 25°C

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(6-Aminohexyl)aminopropyltrimethoxysilane
    Reactant of Route 2
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    N-(6-Aminohexyl)aminopropyltrimethoxysilane

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